3-Hydroxy-3-(oxan-3-yl)propanoic acid
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Overview
Description
3-Hydroxy-3-(oxan-3-yl)propanoic acid is an organic compound that features both hydroxyl and carboxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxan-3-yl group adds to its unique chemical properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(oxan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-(oxan-3-yl)propanoic acid using suitable oxidizing agents under controlled conditions. Another method includes the ring-opening of oxan-3-yl derivatives followed by carboxylation and subsequent hydroxylation.
Industrial Production Methods
Industrial production of this compound often employs microbial cell factories. These biotechnological methods utilize genetically engineered microorganisms to produce the compound in a sustainable and environmentally friendly manner. For instance, the use of Saccharomyces cerevisiae has been explored for the biosynthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(oxan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines, thiols.
Scientific Research Applications
3-Hydroxy-3-(oxan-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxypropionic acid
- 3-Hydroxy-2-(oxan-3-yl)propanoic acid
- 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid
Uniqueness
3-Hydroxy-3-(oxan-3-yl)propanoic acid is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C8H14O4 |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
3-hydroxy-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
QMIGTAIKURTCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(CC(=O)O)O |
Origin of Product |
United States |
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